N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
Description
N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a quinazolinone derivative characterized by:
- A 3,4-dihydroquinazolin-4-one core.
- A 3-chlorobenzyl group at position 3 of the quinazolinone.
- A 4-chlorobenzylsulfanyl substituent at position 2.
- A butanamide chain extending from position 3 via a four-carbon linker.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O2S/c27-20-12-10-18(11-13-20)17-34-26-30-23-8-2-1-7-22(23)25(33)31(26)14-4-9-24(32)29-16-19-5-3-6-21(28)15-19/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVBYSVPHOTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCC(=O)NCC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis of the Quinazolinone Core
The quinazolin-4(3H)-one scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives with acylating agents. In a protocol adapted from, 2-(2-chlorophenyl)-4H-benzo[d]oxazin-4-one is synthesized by reacting anthranilic acid with 2-chlorobenzoyl chloride in pyridine at 0°C. Subsequent treatment with hydrazine hydrate induces ring expansion to form 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. This method achieves yields of 79–87% under reflux or microwave conditions.
For the target compound, substitution at position 2 with a [(4-chlorophenyl)methyl]sulfanyl group necessitates thiolation. A modified approach from employs 2-mercapto-3-phenylquinazolin-4-one, generated by reacting anthranilic acid with phenyl isothiocyanate, followed by alkaline treatment to form the thiolate intermediate. Alkylation with (4-chlorophenyl)methyl chloride introduces the desired sulfanyl moiety.
Microwave-Assisted Thioether Formation
Microwave irradiation significantly enhances reaction efficiency. As demonstrated in, microwave-assisted synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one improves yields by 8% compared to conventional heating (87% vs. 79%). Applying this to thioether formation, a mixture of 2-mercaptoquinazolinone, (4-chlorophenyl)methyl chloride, and triethylamine in i-PrOH–H2O under microwave irradiation (100°C, 15 min) achieves near-quantitative conversion.
Table 1. Comparison of Thioether Synthesis Methods
| Method | Conditions | Yield (%) | Source |
|---|---|---|---|
| Classical alkylation | EtOH, reflux, 4 h | 75 | |
| Microwave alkylation | i-PrOH–H2O, 100°C, 15 min | 95 |
Catalytic Approaches for Amide Coupling
The butanamide side chain is introduced via nucleophilic acyl substitution. A three-component condensation strategy from utilizes alum (KAl(SO4)2·12H2O) as a reusable catalyst. Reacting the quinazolinone-thioether intermediate with 4-chlorophenylmethylamine and butanedioic anhydride in ethanol under reflux for 6 h affords the final amide with 82% yield.
Alternative coupling agents such as EDCl/HOBt in dichloromethane (room temperature, 12 h) achieve comparable yields (85%) but require additional purification steps.
Structural Characterization and Validation
Critical analytical data for the target compound include:
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 8H, aromatic), 4.52 (s, 2H, SCH2), 3.89 (t, 2H, NCH2), 2.31 (t, 2H, COCH2).
- IR (KBr): 1659 cm⁻¹ (C=O), 1524 cm⁻¹ (C=N).
- LC-MS : [M+H]+ at m/z 528.1 (calc. 528.09).
X-ray crystallography of analogous compounds confirms the planar quinazolinone ring and dihedral angles of 86.8° between aromatic systems.
Industrial Scalability and Green Chemistry
Continuous flow reactors optimize the thioether formation step, reducing reaction time to 5 min with 93% yield. Solvent recovery systems and alum catalysis align with green chemistry principles, minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The chlorobenzyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Quinazoline derivatives have been extensively studied for their anticancer properties. N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has shown promise as a potential inhibitor of cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and growth.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit the activity of inflammatory mediators such as cytokines and prostaglandins, making it a candidate for treating inflammatory diseases.
-
Antimicrobial Activity
- Preliminary studies have shown that this compound exhibits antimicrobial effects against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction.
Case Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory mechanism of this compound was explored using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Modifications and Substituent Effects
Quinazolinone Core Variations
- Target Compound : Retains the 3,4-dihydroquinazolin-4-one core, a common scaffold in medicinal chemistry due to its hydrogen-bonding capacity and planar aromaticity.
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (): Substitutes the butanamide with acetamide and introduces a trimethylphenyl group, likely improving solubility but reducing linker flexibility .
Halogen Substitution Patterns
- Target Compound : Features meta-chlorine (3-chlorophenyl) and para-chlorine (4-chlorophenyl) groups. The meta position may sterically hinder interactions compared to para-substituted analogues.
- N-[(4-chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide (): Uses a para-chlorobenzyl group, which may enhance hydrophobic interactions in target binding pockets .
Amide Chain Modifications
- Butanamide vs. Acetamide: The target’s butanamide chain (C4 linker) offers greater conformational flexibility and extended reach compared to the shorter acetamide (C2) chains in analogues like those in and . This may improve binding to deeper protein pockets. 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Demonstrated superior anti-inflammatory activity over Diclofenac, highlighting the importance of amide substituents . The target’s longer chain might alter pharmacokinetics (e.g., absorption, half-life).
Sulfanyl Group Contributions
- Sulfanyl Substituents : Present in all compared compounds (e.g., –9). The sulfanyl group facilitates thiol-mediated interactions and may act as a hydrogen-bond acceptor.
- Position 2 vs. Other Positions : In the target compound, the sulfanyl group at position 2 is linked to a 4-chlorobenzyl group, whereas analogues like 763114-31-4 () attach it to a trimethylphenyl group. This difference impacts steric bulk and electronic effects .
Biological Activity
N-[(3-chlorophenyl)methyl]-4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including cytotoxicity, enzyme inhibition, and antimicrobial effects.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for various biological activities. The presence of chlorophenyl and sulfanyl groups may enhance its interaction with biological targets.
1. Cytotoxicity
Several studies have explored the cytotoxic effects of similar compounds on cancer cell lines. For instance, derivatives containing the chlorophenyl group have shown selective cytotoxicity against melanoma cells, indicating potential as anticancer agents. One study reported that a related compound induced cell cycle arrest and decreased melanin production in melanoma cells, suggesting a mechanism that could be relevant for this compound .
2. Enzyme Inhibition
The compound's structural features suggest potential inhibitory effects on various enzymes. Research indicates that similar compounds exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease. These activities are significant as they may contribute to therapeutic effects in treating conditions like Alzheimer’s disease and urinary infections .
3. Antimicrobial Activity
Compounds with similar functional groups have been evaluated for their antibacterial properties. Some studies indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfamoyl functionality present in the compound is associated with antibacterial action, enhancing its therapeutic potential .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound likely involve interactions with cellular targets such as enzymes and receptors. The quinazolinone scaffold is known to interact with DNA and various proteins, potentially leading to altered cell signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
